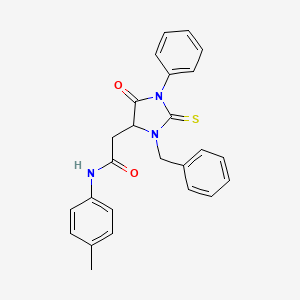
2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thioxoimidazolidinone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, phenyl isothiocyanate, and acetic anhydride. The reaction conditions may involve:
Step 1: Formation of the imidazolidinone ring through cyclization reactions.
Step 2: Introduction of the thioxo group via thiolation reactions.
Step 3: Acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thioxoimidazolidinone core may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide
- 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(3-benzyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O2S/c1-18-12-14-20(15-13-18)26-23(29)16-22-24(30)28(21-10-6-3-7-11-21)25(31)27(22)17-19-8-4-2-5-9-19/h2-15,22H,16-17H2,1H3,(H,26,29) |
InChI Key |
VNTYFZWEHNISHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















